
3-(2-Phenoxyethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Phenoxyethoxy)benzaldehyde is a compound that can be synthesized through various chemical reactions involving benzaldehydes and other aromatic or aliphatic compounds. While the specific compound is not directly studied in the provided papers, the synthesis and reactions of similar benzaldehyde derivatives are discussed, which can provide insights into the potential synthesis and properties of 3-(2-Phenoxyethoxy)benzaldehyde.
Synthesis Analysis
The synthesis of benzaldehyde derivatives often involves the reaction of benzaldehydes with other reagents. For instance, the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline, and formaldehyde suggests that benzaldehydes can react with amines and aldehydes to form complex heterocyclic compounds . Similarly, the synthesis of 3-acyl-2-naphthols and 3-substituted isocoumarins from 2-(4-hydroxy-but-1-ynyl)benzaldehydes indicates that benzaldehydes can undergo cascade reactions to form diverse structures . These studies suggest that 3-(2-Phenoxyethoxy)benzaldehyde could potentially be synthesized through reactions involving phenoxyethanol derivatives and benzaldehyde under appropriate conditions.
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives is often characterized using spectroscopic techniques such as NMR, IR, and MS, as well as X-ray crystallography . These techniques can provide detailed information about the molecular geometry, functional groups, and electronic structure of the compounds. For example, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was determined by X-ray analysis, which revealed its orthorhombic crystal structure . Such structural analyses are crucial for understanding the reactivity and properties of benzaldehyde derivatives, including 3-(2-Phenoxyethoxy)benzaldehyde.
Chemical Reactions Analysis
Benzaldehyde derivatives can participate in various chemical reactions. The oxidation of benzaldehyde, for example, has been studied, showing the formation of phenyl radicals and indicating the reactivity of the aldehyde group . The reactivity of the aldehyde group is also evident in the synthesis of porphyrins, where benzaldehyde derivatives are used as starting materials . These reactions highlight the versatility of benzaldehyde derivatives in forming new bonds and structures, which would be relevant for the chemical reactions of 3-(2-Phenoxyethoxy)benzaldehyde.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives can vary widely depending on their substituents and molecular structure. For example, the solubility, melting point, and boiling point can be influenced by the presence of different functional groups. The spectroscopic studies provide information on the electronic and steric effects of substituents, which can affect the compound's reactivity and interactions with other molecules . The crystal structures of related compounds, such as 2-(1,3-dithian-2-yl)benzaldehyde, can give insights into the solid-state properties and molecular packing, which are important for understanding the material properties of these compounds .
Mécanisme D'action
While the specific mechanism of action for “3-(2-Phenoxyethoxy)benzaldehyde” is not explicitly mentioned in the available literature, benzaldehyde, a related compound, has been found to promote the absorption of drugs with a lower oral bioavailability through disturbing the integrity of the lipid bilayer, enhancing membrane permeability .
Orientations Futures
Nanoparticle proximity has been reported to alter catalytic activity and selectivity in electrocatalytic and surface science studies. This suggests that nanoparticle proximity can be used in thermal catalysis to modulate catalytic activity and/or selectivity of supported metal-based catalysts . This could be a potential area of future research for “3-(2-Phenoxyethoxy)benzaldehyde”.
Propriétés
IUPAC Name |
3-(2-phenoxyethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-12-13-5-4-8-15(11-13)18-10-9-17-14-6-2-1-3-7-14/h1-8,11-12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJJIJFQPTYTHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenoxyethoxy)benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

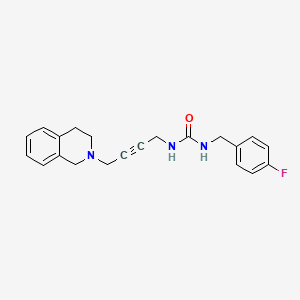

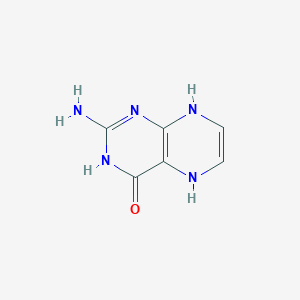

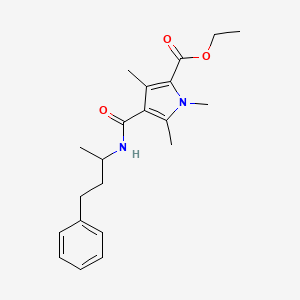
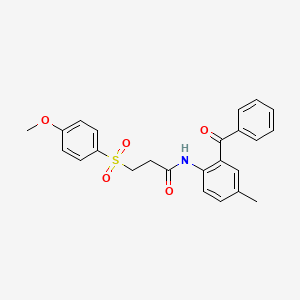
![N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-3-carboxamide](/img/structure/B2538556.png)
![1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile](/img/structure/B2538557.png)
![N-(4-chlorophenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2538559.png)
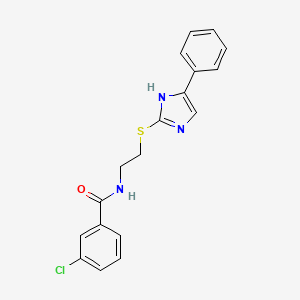

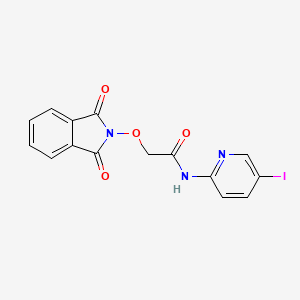
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2538564.png)
